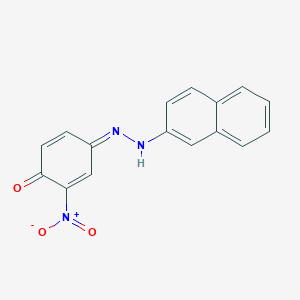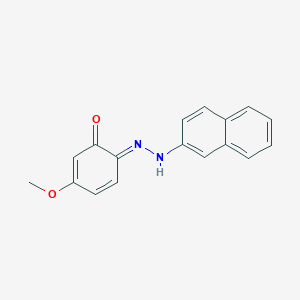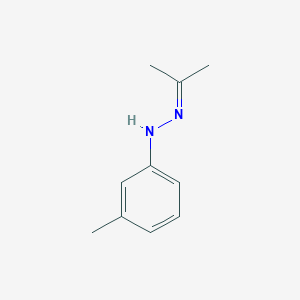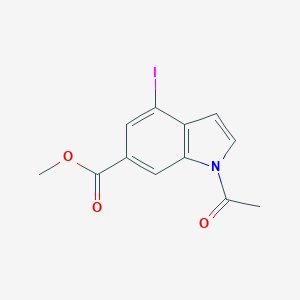![molecular formula C32H25N3O2S2 B283072 3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283072.png)
3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood. However, research has shown that this compound may work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell growth.
Biochemical and Physiological Effects:
Studies on 3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one have shown that it can have significant biochemical and physiological effects. This compound has been shown to reduce inflammation, scavenge free radicals, and inhibit the growth of cancer cells. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments include its diverse range of biological activities and its potential applications in various scientific fields. However, limitations include the complex synthesis process and the need for expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on 3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. These include:
1. Further studies on the mechanism of action of this compound and its potential applications in the treatment of various diseases.
2. Development of more efficient and cost-effective methods for synthesizing this compound.
3. Investigation of the potential toxic effects of this compound and its safety for use in humans.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route.
5. Exploration of the potential applications of this compound in drug delivery systems and nanotechnology.
Conclusion:
In conclusion, 3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a chemical compound with diverse biological activities and potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves a multi-step process that requires expertise in organic synthesis. The most commonly used method for synthesizing this compound involves the reaction of 2-aminothiophenol with 4-methylbenzaldehyde and benzoyl chloride in the presence of a base catalyst. The resulting intermediate is then reacted with 4-methylacetophenone and phenyl isothiocyanate to form the final product.
Wissenschaftliche Forschungsanwendungen
Research on 3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has shown its potential applications in various scientific fields. This compound has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also shown promising results in the treatment of cancer, diabetes, and other diseases.
Eigenschaften
Molekularformel |
C32H25N3O2S2 |
|---|---|
Molekulargewicht |
547.7 g/mol |
IUPAC-Name |
(7E)-2-benzoyl-4-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C32H25N3O2S2/c1-22-13-17-24(18-14-22)21-28-31(37)34(26-11-7-4-8-12-26)32(38-28)35(27-19-15-23(2)16-20-27)33-30(39-32)29(36)25-9-5-3-6-10-25/h3-21H,1-2H3/b28-21+ |
InChI-Schlüssel |
FIQZPXRXOOWXDT-SGWCAAJKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)C)C6=CC=CC=C6 |
SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)C)C6=CC=CC=C6 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)C)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)


![1-[(2-Chloro-5-methylanilino)sulfanyl]-2,4-dinitrobenzene](/img/structure/B282996.png)
![1-Chloro-4-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B282997.png)

![1-[(3-Chloroanilino)sulfanyl]-2-nitrobenzene](/img/structure/B283000.png)
![4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B283001.png)


![N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine](/img/structure/B283012.png)
![2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile](/img/structure/B283013.png)